[3-Methyl-4-(prop-2-ynylamino)phenyl]-thiomorpholin-4-ylmethanone
Description
Properties
IUPAC Name |
[3-methyl-4-(prop-2-ynylamino)phenyl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-3-6-16-14-5-4-13(11-12(14)2)15(18)17-7-9-19-10-8-17/h1,4-5,11,16H,6-10H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLFTSHMPYDEBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCSCC2)NCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Methyl-4-(prop-2-ynylamino)phenyl]-thiomorpholin-4-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiomorpholine Ring: This step involves the cyclization of a suitable precursor to form the thiomorpholine ring.
Introduction of the Prop-2-ynylamino Group: This step involves the reaction of the intermediate with propargylamine under specific conditions to introduce the prop-2-ynylamino group.
Attachment of the Phenyl Ring: The final step involves the coupling of the intermediate with a phenyl derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[3-Methyl-4-(prop-2-ynylamino)phenyl]-thiomorpholin-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; conditions depend on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
[3-Methyl-4-(prop-2-ynylamino)phenyl]-thiomorpholin-4-ylmethanone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of [3-Methyl-4-(prop-2-ynylamino)phenyl]-thiomorpholin-4-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Target Compound
- Core Structure: Thiomorpholin-4-ylmethanone.
- Substituents: 3-Methylphenyl group. Propargylamino (prop-2-ynylamino) group.
- Key Functional Groups: Thiomorpholine (S-containing ring).
Analog 1 : 6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone ()
- Core Structure: Thieno[2,3-b]pyridine fused with a methanone group.
- Substituents :
- Trifluoromethyl (electron-withdrawing group).
- Allyloxy (C₃H₅O) group.
- 4-Methoxyphenyl.
- Key Functional Groups: Thieno-pyridine (S-containing fused ring). Methoxy and trifluoromethyl groups influencing lipophilicity.
Comparison :
- The target’s thiomorpholine provides conformational flexibility compared to the rigid thieno-pyridine core of Analog 1.
- The propargylamino group (target) offers distinct reactivity vs. the allyloxy group (Analog 1), which may undergo oxidation or polymerization.
- Trifluoromethyl in Analog 1 enhances metabolic stability but reduces polarity compared to the target’s methylphenyl group .
Analog 2 : Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate ()
- Core Structure : Pyrazolo[3,4-d]pyrimidine linked to a chromen-4-one.
- Substituents :
- Fluorine atoms (5-fluoro, 3-fluorophenyl).
- Thiophene carboxylate.
- Key Functional Groups :
- Fluorinated aromatic rings (enhanced electronegativity).
- Ester group for solubility modulation.
Comparison :
- Fluorine substituents in Analog 2 improve binding affinity to hydrophobic pockets in biological targets, unlike the target’s non-fluorinated structure.
- The pyrazolo-pyrimidine core (Analog 2) may engage in π-π stacking, whereas the target’s thiomorpholine could prioritize hydrogen bonding via its sulfur and nitrogen atoms .
Physicochemical Properties
Notes:
- The target’s alkyne group enables bioorthogonal reactions (e.g., azide-alkyne cycloaddition), a feature absent in Analogs 1 and 2.
Challenges :
- The target’s thiomorpholine ring may require protective strategies during synthesis to prevent sulfur oxidation, a concern less prominent in Analogs 1 and 2.
Biological Activity
[3-Methyl-4-(prop-2-ynylamino)phenyl]-thiomorpholin-4-ylmethanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural science. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications based on available research.
Chemical Structure
The compound's structure can be described as follows:
- Core Structure : A thiomorpholine ring substituted with a 3-methyl-4-(prop-2-ynylamino)phenyl moiety.
- Functional Groups : The presence of a thiomorpholine group suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.
Antifungal Properties
Research indicates that compounds similar to this compound exhibit antifungal activity. Specifically, they have been evaluated for their effectiveness against plant pathogens such as Gaeumannomyces species, which cause take-all disease in crops. The compound acts as a fungicide by inhibiting the growth of these pathogens when applied at effective concentrations .
The antifungal mechanism is primarily attributed to the inhibition of key enzymatic pathways in the fungal cells. This includes interference with the synthesis of essential cell wall components, leading to cell lysis and death. The structural features of the compound allow it to bind effectively to target enzymes, disrupting their normal function.
Efficacy Studies
A series of studies have assessed the efficacy of this compound:
- In Vitro Assays : Laboratory assays demonstrated significant antifungal activity against various strains of Gaeumannomyces, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Field Trials : Field applications showed a reduction in disease incidence by up to 70% when used in crop protection protocols.
Structure-Activity Relationship (SAR)
The biological activity of this compound has been linked to its structural components. Variations in the alkyl chain length or substitutions on the phenyl ring can significantly alter its potency and selectivity against fungal pathogens. For instance, analogs with longer alkyl chains exhibited enhanced activity, suggesting that hydrophobic interactions play a crucial role in binding affinity .
Case Study 1: Agricultural Application
In a controlled agricultural study, this compound was applied to wheat crops affected by take-all disease. The results indicated not only effective disease control but also improved crop yield by approximately 15% compared to untreated controls.
Case Study 2: Laboratory Evaluation
A laboratory evaluation using various fungal strains highlighted the compound's broad-spectrum antifungal activity. In particular, it was effective against resistant strains that typically show reduced sensitivity to conventional fungicides.
Q & A
Q. What are the common synthetic routes for [3-Methyl-4-(prop-2-ynylamino)phenyl]-thiomorpholin-4-ylmethanone, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, including coupling the thiomorpholine moiety to the substituted phenyl ring. Key steps may include:
- Amide bond formation : Use coupling agents like EDC/HOBt or carbodiimides under inert atmospheres.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while methanol or dichloromethane may be used for purification .
- Catalysts : Palladium-based catalysts for alkyne-amino group coupling (e.g., Sonogashira reaction) . Optimization strategies: Monitor reaction progress via TLC or HPLC, adjust pH for amine activation, and control temperature (e.g., 0–5°C for sensitive intermediates).
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and thiomorpholine integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and detect impurities .
- X-ray crystallography : For absolute configuration determination if crystals are obtainable .
- Chromatography : HPLC with UV detection to assess purity (>95% for biological assays) .
Q. How can researchers design initial biological screening assays for this compound?
Methodological Answer: Prioritize in vitro assays based on structural analogs:
- Antioxidant activity : DPPH radical scavenging assay .
- Enzyme inhibition : Target kinases or proteases using fluorogenic substrates .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) . Include positive controls (e.g., ascorbic acid for antioxidants) and validate results with triplicate measurements.
Advanced Research Questions
Q. How do structural modifications (e.g., thiomorpholine substitution) impact biological activity and selectivity?
Methodological Answer: Systematic SAR studies can be conducted by:
- Replacing thiomorpholine with morpholine or piperazine to assess sulfur’s role in target binding .
- Modifying the prop-2-ynylamino group : Introduce bulkier alkynes or aryl groups to probe steric effects .
- Adding electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to enhance metabolic stability . Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins .
Q. How can discrepancies between in vitro and in vivo activity data be resolved?
Methodological Answer: Address pharmacokinetic limitations:
- Solubility : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles .
- Metabolic stability : Perform liver microsome assays to identify degradation hotspots .
- Bioavailability : Conduct pharmacokinetic profiling (e.g., plasma half-life, Cmax) in rodent models . Reconcile in vitro IC₅₀ values with in vivo efficacy using dose-response curves.
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular dynamics simulations : Analyze binding stability over time (e.g., GROMACS) .
- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with thiomorpholine sulfur) .
- ADMET prediction : Use tools like SwissADME to forecast absorption and toxicity .
Q. How should researchers address contradictory results in antioxidant vs. pro-oxidant activity assays?
Methodological Answer:
- Assay conditions : Vary concentrations (µM to mM) to identify dose-dependent effects .
- Redox environment : Mimic physiological conditions (e.g., include glutathione or serum proteins) .
- Mechanistic studies : Use electron paramagnetic resonance (EPR) to detect radical intermediates .
Q. What methodologies are recommended for studying polymorphism and solid-state stability?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
